molecular formula C21H26ClN5O2S B2366250 7-(4-chlorobenzyl)-1,3-dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 536719-40-1

7-(4-chlorobenzyl)-1,3-dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2366250
CAS No.: 536719-40-1
M. Wt: 447.98
InChI Key: JITKPWYHHRRNRD-UHFFFAOYSA-N
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Description

The compound 7-(4-chlorobenzyl)-1,3-dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative with a structurally complex substitution pattern. Key features include:

  • Positions 1 and 3: Methyl groups, contributing to steric stabilization and metabolic resistance.
  • Position 8: A thioether-linked 2-(piperidin-1-yl)ethyl chain, introducing flexibility and basicity from the piperidine ring.

This scaffold shares similarities with xanthine derivatives but is differentiated by its substitutions, which may modulate biological activity, solubility, and pharmacokinetics.

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O2S/c1-24-18-17(19(28)25(2)21(24)29)27(14-15-6-8-16(22)9-7-15)20(23-18)30-13-12-26-10-4-3-5-11-26/h6-9H,3-5,10-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITKPWYHHRRNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCN3CCCCC3)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-chlorobenzyl)-1,3-dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article will delve into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H26ClN5O2
  • Molecular Weight : 415.92 g/mol
  • IUPAC Name : 7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that purine derivatives exhibit varying degrees of antibacterial properties. For instance, compounds with similar structures have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the piperidine moiety has been linked to enhanced antibacterial efficacy due to its ability to interact with bacterial membranes.

2. Enzyme Inhibition

Studies have demonstrated that derivatives of purine can act as inhibitors of crucial enzymes such as acetylcholinesterase (AChE) and urease. The compound's structure allows it to bind effectively to these enzymes, potentially leading to therapeutic applications in conditions like Alzheimer's disease and urinary tract infections .

EnzymeInhibition Activity
AcetylcholinesteraseStrong
UreaseModerate

3. Analgesic and Anti-inflammatory Effects

Similar compounds have been noted for their analgesic and anti-inflammatory properties. The mechanism often involves the modulation of pain pathways and inflammatory mediators, suggesting that this compound may also possess similar effects .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest:

  • Binding Interactions : Molecular docking studies indicate that the compound can interact with various amino acids in target proteins, influencing their activity .
  • Bovine Serum Albumin (BSA) Binding : The ability to bind with BSA may enhance the bioavailability and efficacy of the compound in vivo .

Case Study 1: Antibacterial Screening

A study evaluated a series of purine derivatives for antibacterial activity against several strains. The results indicated that compounds structurally similar to our focus compound exhibited significant inhibition against S. typhi and B. subtilis, supporting the hypothesis that modifications in the piperidine structure can enhance antibacterial properties .

Case Study 2: Enzyme Inhibition Assessment

A comprehensive analysis was conducted on various purine derivatives to assess their enzyme inhibition capabilities. The findings revealed that certain derivatives showed strong AChE inhibition, which is critical for developing treatments for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and spectral characteristics of the target compound with its analogs:

Compound Position 7 Substituent Position 8 Substituent Key Spectral Data Synthesis Approach
Target Compound : 7-(4-Chlorobenzyl)-1,3-dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-purine-2,6-dione 4-Chlorobenzyl (2-(Piperidin-1-yl)ethyl)thio Expected FTIR: ~744 cm⁻¹ (C-Cl), ~1650–1700 cm⁻¹ (C=O); MS: Cl isotopic pattern Likely involves thioether formation (e.g., NaSH in DMF, as in )
7-(2-Chlorobenzyl)-8-(4-(2-hydroxyethyl)piperazinyl)-1,3-dimethylpurine-2,6-dione () 2-Chlorobenzyl 4-(2-Hydroxyethyl)piperazinyl Similar C-Cl and C=O peaks; additional O-H stretch (~3300 cm⁻¹) Substitution with chlorobenzyl and piperazine derivatives via nucleophilic reactions
7-(Benzimidazolylthioethyl)-8-(4-methylpiperidinyl)-purine-2,6-dione () Benzimidazole-thioethyl 4-Methylpiperidinyl FTIR: N-H (~3344 cm⁻¹), aromatic C-H (~3000 cm⁻¹) Thioether coupling and piperidine substitution
8-Nitro/Chloro-7-(aminoethylaryl)-purine-2,6-dione derivatives () 2-[(4-Aryl)amino]ethyl Nitro (NO₂) or Chloro (Cl) FTIR: N-H (3344 cm⁻¹), C=O (1697 cm⁻¹), C-Cl (744 cm⁻¹); MS: m/z = 169, 149 Nitro/chloro substitution at position 8; aryl-aminoethyl coupling at position 7

Key Structural and Functional Insights:

Benzimidazole-thioethyl () and aminoethylaryl () substituents introduce hydrogen-bonding capabilities, which may influence target binding .

Position 8 Modifications: The thioether-piperidine chain in the target compound provides conformational flexibility and basicity, contrasting with the hydroxyethylpiperazine () and 4-methylpiperidine () groups. These differences may alter solubility and receptor interactions .

Spectral Characterization :

  • All compounds show characteristic C=O stretches (~1650–1700 cm⁻¹) and C-Cl stretches (~744 cm⁻¹) in FTIR. Mass spectra of chlorine-containing analogs exhibit isotopic patterns due to $^{35}$Cl/$^{37}$Cl .

Synthetic Strategies :

  • Thioether formation (e.g., using NaSH in DMF, as in ) is critical for synthesizing the target compound’s position 8 substituent .
  • Substitutions at position 7 (e.g., chlorobenzyl, benzimidazole-thioethyl) often involve alkylation or coupling reactions .

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